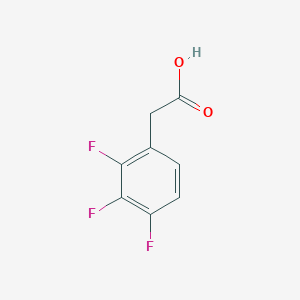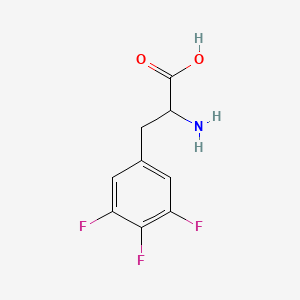
4-氟-3-甲酰基苯硼酸
描述
4-Fluoro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO3 and its molecular weight is 167.93 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-3-formylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-3-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌活性
4-氟-3-甲酰基苯硼酸已经表现出显著的抗真菌特性。研究表明其对多种真菌菌株如曲霉菌、镰刀菌、青霉菌和白念珠菌的有效性。该化合物在抗真菌活性中的功效受其互变异构平衡和氟取代基的位置(Borys et al., 2019)的显著影响。
光谱研究
对苯硼酸的氟代和甲酰基类似物进行了光谱研究,包括傅里叶变换红外吸收(FT-IR)、傅里叶变换拉曼(FT-Raman)和表面增强拉曼(SERS)光谱。这些研究旨在了解这些化合物的吸附模式及其与表面的相互作用。研究发现,取代基的类型和位置,如氟代和甲酰基,显著影响了这些化合物在表面上的几何排列,这在4-CH-PhB(OH)2 (Piergies et al., 2013)中尤为明显。
结构和分子表征
已对氟取代的2-甲酰基苯硼酸的结构和分子特性进行了研究。研究包括使用核磁共振、X射线晶体学和光谱方法进行表征,提供了关于受氟取代基(Kowalska et al., 2016)影响的性质和互变异构平衡的见解。
在肿瘤学中的应用
研究探讨了苯硼酸和苯硼酚衍生物,包括氟取代形式,在实验肿瘤学中的应用。这些化合物在卵巢癌细胞中显示出有希望的抗增殖和促凋亡效果。它们的作用机制包括细胞周期阻滞和凋亡途径的激活,展示了作为新型抗癌剂(Psurski et al., 2018)的潜力。
安全和危害
作用机制
Target of Action
The primary target of 4-Fluoro-3-formylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Fluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group (in this case, the 4-Fluoro-3-formylphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction enables the formation of biaryl compounds, which are important in various fields, including pharmaceuticals and materials science . The use of 4-Fluoro-3-formylphenylboronic acid in this reaction can lead to the synthesis of a wide range of biaryl compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki-miyaura cross-coupling reactions .
Result of Action
The use of 4-Fluoro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions leads to the formation of biaryl compounds . These compounds have various applications, including the synthesis of pharmaceuticals and materials .
Action Environment
The action of 4-Fluoro-3-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can affect the efficiency and selectivity of the reaction .
生化分析
Biochemical Properties
4-Fluoro-3-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. Additionally, 4-Fluoro-3-formylphenylboronic acid can interact with enzymes such as γ-glutamyltranspeptidase, influencing its activity . The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays and drug design.
Cellular Effects
The effects of 4-Fluoro-3-formylphenylboronic acid on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, 4-Fluoro-3-formylphenylboronic acid can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-formylphenylboronic acid exerts its effects through several mechanisms. It can form reversible covalent bonds with biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. Furthermore, 4-Fluoro-3-formylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-formylphenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 4-Fluoro-3-formylphenylboronic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-formylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At high doses, 4-Fluoro-3-formylphenylboronic acid can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-Fluoro-3-formylphenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can result in changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-formylphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-formylphenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-Fluoro-3-formylphenylboronic acid can accumulate in the nucleus, where it can interact with DNA and transcription factors to influence gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
(4-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABSTJQEBSKPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381051 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374538-01-9 | |
| Record name | 4-Fluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-formylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)
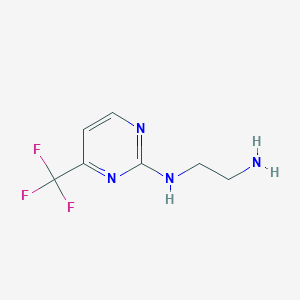
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
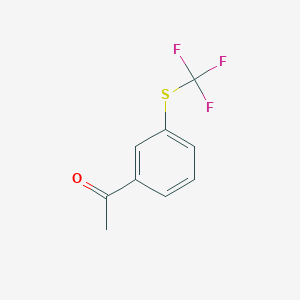
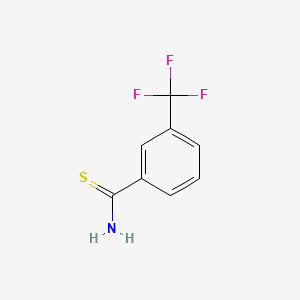
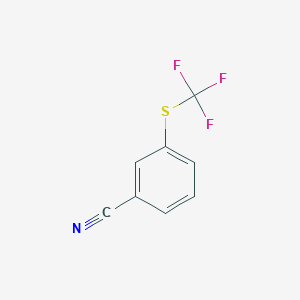
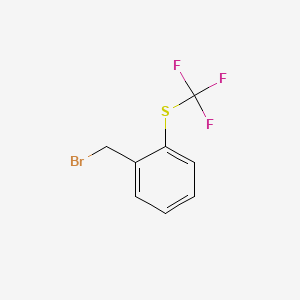
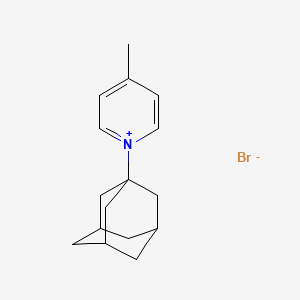

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)
